Chloroprene

Description

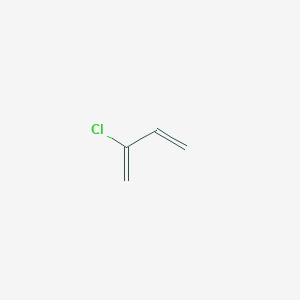

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl/c1-3-4(2)5/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACLQRRMGMJLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl, Array | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9010-98-4 | |

| Record name | Polychloroprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5020316 | |

| Record name | Chloroprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloroprene, stabilized appears as a clear colorless liquid. Flash point -4 °F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Used to make neoprene rubber., Colorless liquid with a pungent, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent, ether-like odor. | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Chloroprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/188 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Chloroprene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0133.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

138.9 °F at 760 mmHg (NTP, 1992), 59.4 °C, 139 °F | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/188 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Chloroprene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0133.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-4 °F (NTP, 1992), -4 °F, -20 °C (OPEN CUP), -20 °C c.c. | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Chloroprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/188 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Chloroprene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0133.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slightly soluble (NTP, 1992), Miscible in ethyl ether, acetone, and benzene; slightly soluble in water., Soluble in alcohol, diethyl ether, Solubility in water, g/100ml at 20 °C: 0.03 (very poor), Slight | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | beta-Chloroprene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0133.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.9583 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.956 @ 20 °C/4 °C, Density of saturated air: 1.57 (air= 1), Relative density (water = 1): 0.96, 0.96 | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/188 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Chloroprene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0133.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (AIR= 1), Relative vapor density (air = 1): 3.1 | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

118 mmHg at 50 °F ; 188 mmHg at 68 °F (NTP, 1992), 215.0 [mmHg], 215 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 23.2, 188 mmHg | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Chloroprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/188 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Chloroprene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0133.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

INHIBITORS SUCH AS HYDROQUINONE OR PHENOTHIAZINE ARE GENERALLY ADDED WHEN IT IS TO BE STORED. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

126-99-8, 9010-98-4 | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroprene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROPRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butadiene, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobuta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Butadiene, 2-chloro-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42L93DWV3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/188 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene, 2-chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EI92DDA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-202 °F (NTP, 1992), -130 °C, -153 °F | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/188 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Chloroprene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0133.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

chloroprene CAS number and chemical properties

An In-depth Technical Guide to Chloroprene: Properties, Reactivity, and Safety Protocols

Introduction

This compound, systematically named 2-chloro-1,3-butadiene, is a colorless, volatile liquid organic compound.[1][2] It is almost exclusively used as the monomer for the production of the polymer polythis compound, a versatile synthetic rubber better known by its DuPont trade name, Neoprene.[2][3][4] First synthesized by DuPont chemists in 1931, this compound's ability to polymerize readily into a durable elastomer with superior chemical and thermal resistance compared to natural rubber quickly established its industrial importance.[3][5] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, industrial applications, and the critical safety protocols required for its handling, tailored for professionals in research and development.

Chemical and Physical Properties

The fundamental properties of this compound dictate its handling, reactivity, and application. Its high volatility and flammability, coupled with a low flash point, necessitate stringent safety measures. The CAS Registry Number® for this compound is 126-99-8 .[6][7][8][9][10]

A summary of its key properties is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 126-99-8 | [2][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₄H₅Cl | [2][4][7][8][10][11][13] |

| Molecular Weight | 88.53 g/mol | [2][6][9][10][11][13][14][15] |

| Appearance | Colorless liquid | [2][4][6][7][9] |

| Odor | Pungent, ether-like | [1][2][5][7][9] |

| Density | 0.958 g/cm³ at 20°C | [2][4][6][8][11] |

| Boiling Point | 59.4 °C (138.9 °F) at 760 mmHg | [2][4][6][8][11] |

| Melting Point | -130 °C (-202 °F) | [2][4][6][8][11] |

| Vapor Pressure | 188 mmHg at 20°C (68°F) | [2][6][9][11][16] |

| Vapor Density | 3.0 (relative to air) | [6][14][15] |

| Flash Point | -20 °C (-4 °F) | [6][9][15][17] |

| Water Solubility | Slightly soluble (0.026 g/100 mL) | [1][2][4][5][6] |

| Solubility in Organics | Miscible with acetone, benzene, ethanol, and ether | [1][2] |

Chemical Reactivity and Polymerization

This compound's reactivity is dominated by its conjugated diene structure, making it highly susceptible to polymerization. This reactivity is both its most useful characteristic and a significant handling hazard.

Spontaneous Polymerization

This compound can polymerize explosively and is highly reactive.[11] It autooxidizes rapidly, even at low temperatures, when exposed to air, forming unstable peroxides.[6] These peroxides can catalyze an exothermic polymerization reaction that may rupture sealed containers violently if not properly inhibited.[6][7][10] For this reason, this compound is typically stabilized with antioxidants for transport and storage.[9]

Commercial Production of Polythis compound

The industrial conversion of this compound to polythis compound (Neoprene) is primarily achieved through free-radical emulsion polymerization.[1] This process allows for excellent heat control and the production of high molecular weight polymers. The polymerization is typically initiated using a persulfate catalyst, such as potassium persulfate.[1]

The fundamental stages of this process are outlined in the workflow below.

Caption: Free-radical emulsion polymerization of this compound.

Experimental Protocol: Laboratory-Scale Emulsion Polymerization

This protocol outlines a conceptual procedure for the synthesis of polythis compound in a laboratory setting. Note: This is a hazardous procedure and must be performed with extreme caution in a certified fume hood with appropriate safety measures.

-

Reactor Setup: Assemble a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a port for reagent addition. Circulate water through the jacket to maintain a constant temperature (e.g., 40°C).

-

Aqueous Phase Preparation: In a separate beaker, prepare the aqueous phase by dissolving an emulsifying agent (surfactant) in deionized water.

-

Deoxygenation: Purge the reactor and the aqueous phase with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Monomer Addition: Transfer the aqueous phase to the reactor. Begin stirring and add the inhibitor-free this compound monomer to the reactor to form an emulsion.

-

Initiation: Prepare a fresh aqueous solution of the initiator (e.g., potassium persulfate). Add the initiator solution to the reactor to start the polymerization. The reaction is exothermic and may require cooling to maintain the set temperature.

-

Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for solid content or monomer conversion via gas chromatography.

-

Termination: Once the desired conversion is reached, add a "shortstop" agent (e.g., a solution of a hydroquinone) to quench the free radicals and terminate the polymerization.

-

Post-Reaction: Cool the resulting polythis compound latex to room temperature. Add an antioxidant to ensure the stability of the final product.

Industrial Significance and Applications

The primary and virtually sole use of this compound is as a monomer in the manufacture of polythis compound.[1][2][3][10][18] The resulting synthetic rubber, Neoprene, is valued for its excellent balance of physical and chemical properties.[3][19]

Key properties of polythis compound include:

-

Chemical Resistance: Good resistance to oils, greases, solvents, and many other chemicals.[3][20][21]

-

Weathering and Ozone Resistance: Highly resistant to degradation from sunlight, ozone, and weathering, making it ideal for outdoor applications.[3][20][21][22]

-

Flame Resistance: The presence of chlorine in its structure gives it inherent flame-retardant properties; it is one of the few rubbers that are self-extinguishing.[3][20][21]

-

Mechanical Properties: Exhibits high tensile strength and good flexibility over a wide temperature range.[20][21]

These properties make polythis compound a material of choice in demanding environments. Common applications include automotive parts (belts, hoses), industrial hoses, wire and cable insulation, adhesives, and consumer goods like wetsuits and laptop sleeves.[3][11][16][18]

Toxicology and Safety Protocols

This compound is a hazardous material and must be handled with extreme caution. It is classified as a flammable liquid and is toxic.[2][4][6]

Health Hazards

-

Acute Exposure: High concentrations of this compound vapor can cause a range of symptoms including headache, dizziness, respiratory irritation, chest pains, nausea, and dermatitis.[3][7] Contact with the liquid can irritate and burn the skin and eyes, potentially causing corneal damage.[3][7][23]

-

Chronic Exposure: Long-term occupational exposure has been linked to liver function abnormalities, cardiovascular disorders, and depression of the immune system.[7][16][18][24]

Safe Handling and Storage Protocol

Adherence to strict safety protocols is mandatory when working with this compound.

-

Engineering Controls: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations below exposure limits.[25][26] Use of a process enclosure or local exhaust ventilation is critical.[25]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[12][25]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent any skin contact.[12][23][25] An emergency shower and eyewash station must be immediately accessible.[23][26]

-

Respiratory Protection: If concentrations may exceed exposure limits, a NIOSH-approved self-contained breathing apparatus (SCBA) or a supplied-air respirator must be used.[9]

-

-

Storage: Store in tightly closed containers in a cool, dry, well-ventilated, and fireproof area, away from sources of ignition.[23][26] this compound is often stored under refrigeration (2-8°C) and must be kept away from peroxides and other oxidizing agents.[5][9][23]

-

Handling:

-

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[12][23][27]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, seeking prompt medical attention.[9][27]

-

Inhalation: Move the affected person to fresh air and provide respiratory support if needed. Seek immediate medical attention.[9][12]

-

Spills: Evacuate the area. Eliminate all ignition sources. Clean up spills wearing full PPE, using non-sparking tools and an inert absorbent material.[6]

-

References

-

This compound rubber (CR) - RADO Gummi GmbH. (n.d.). Retrieved from [Link]

-

Toxic Chemistry: this compound, Health & Environment - GreenSpec. (n.d.). Retrieved from [Link]

-

This compound (2-Chloro-1,3-Butadiene) - EPA. (2015). Retrieved from [Link]

-

Basic properties and application areas of this compound rubber - DLSEALS. (2024). Retrieved from [Link]

-

What is this compound Rubber (CR)? - TJCY. (2024). Retrieved from [Link]

-

This compound 101: What It Is and Why It Is a Concern | YULEX®. (n.d.). Retrieved from [Link]

-

This compound - chemeurope.com. (n.d.). Retrieved from [Link]

-

This compound - CAS Common Chemistry. (n.d.). Retrieved from [Link]

-

beta-Chloroprene - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from [Link]

-

Table 1, Properties of this compound - 15th Report on Carcinogens - NCBI Bookshelf. (2021). Retrieved from [Link]

-

This compound - Wikipedia. (n.d.). Retrieved from [Link]

-

This compound | C4H5Cl | CID 31369 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

ICSC 0133 - this compound. (2009). Retrieved from [Link]

-

HAZARD SUMMARY: this compound - New Jersey Department of Health. (n.d.). Retrieved from [Link]

-

β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]

-

This compound - RISE St. James Louisiana. (n.d.). Retrieved from [Link]

-

"this compound Polymers" - Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Retrieved from [Link]

-

This compound Rubber (CR) - Neoprene Rubber - Lavelle Industries. (n.d.). Retrieved from [Link]

-

This compound Rubber (CR, Neoprene) - MakeItFrom.com. (n.d.). Retrieved from [Link]

-

This compound | Applications - U.S. Geological Survey. (n.d.). Retrieved from [Link]

-

CRITERIA FOR A RECOMMENDED STANDARD... OCCUPATIONAL EXPOSURE TO this compound - CDC. (n.d.). Retrieved from [Link]

-

This compound (CAS 126-98-7) Properties | Density, Cp, Viscosity | Chemcasts. (n.d.). Retrieved from [Link]

-

This compound RUBBER MSDS | Ganpati Exim. (n.d.). Retrieved from [Link]

-

This compound RUBBER - SAFETY DATA SHEET. (2010). Retrieved from [Link]

-

Neoprene Rubber, CR Rubber, this compound Rubber - Savvy. (2022). Retrieved from [Link]

-

Understanding CR Rubber: Properties, Synthesis, Grades, Classification, & Applications - LegendDay. (2024). Retrieved from [Link]

-

Polymerization of this compound II. Role of Dimers in Thermal Polymerization - Rubber Chemistry and Technology. (1966). Retrieved from [Link]

Sources

- 1. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. greenspec.co.uk [greenspec.co.uk]

- 4. This compound [chemeurope.com]

- 5. 126-99-8 | CAS DataBase [m.chemicalbook.com]

- 6. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. echemi.com [echemi.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - beta-Chloroprene [cdc.gov]

- 10. This compound | C4H5Cl | CID 31369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. ICSC 0133 - this compound [chemicalsafety.ilo.org]

- 13. This compound | Applications [applications-api.pca.state.mn.us]

- 14. Table 1, Properties of this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 16. epa.gov [epa.gov]

- 17. β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | Occupational Safety and Health Administration [osha.gov]

- 18. This compound 101: What It Is and Why It Is a Concern | YULEX® [yulex.com]

- 19. This compound Rubber (CR) - Neoprene Rubber | Lavelle [lavelle.com]

- 20. This compound rubber (CR) | RADO Gummi GmbH [rado-rubber.com]

- 21. What is this compound Rubber (CR)? [tjcy.com]

- 22. News - Basic properties and application areas of this compound rubber [dlseals.com]

- 23. nj.gov [nj.gov]

- 24. This compound - RISE St. James Louisiana [risestjames.org]

- 25. ganpatiexim.com [ganpatiexim.com]

- 26. highline.wa.safeschoolssds.com [highline.wa.safeschoolssds.com]

- 27. stacks.cdc.gov [stacks.cdc.gov]

Structural Analysis of 2-Chloro-1,3-butadiene (Chloroprene)

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive structural analysis of 2-chloro-1,3-butadiene, commonly known as chloroprene. As the monomeric precursor to polythis compound (Neoprene®), a synthetic rubber with significant industrial value, a thorough understanding of its molecular structure is paramount for controlling polymerization kinetics, and by extension, the end-use properties of the polymer.[1][2][3][4] This document synthesizes data from foundational spectroscopic and diffraction methodologies, complemented by theoretical calculations, to present a holistic view of the molecule's geometry, conformational preferences, and electronic structure. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding all claims in authoritative references. This guide is intended for researchers, materials scientists, and professionals in polymer and drug development fields who require a deep, mechanistic understanding of this foundational industrial chemical.

Introduction: The Significance of a Prototypical Diene

2-Chloro-1,3-butadiene (C₄H₅Cl) is a colorless, volatile liquid that serves almost exclusively as the monomer for the production of polythis compound, a versatile synthetic rubber prized for its exceptional resistance to oils, chemicals, heat, and weathering.[4] The arrangement of its constituent atoms—specifically, the geometry of its conjugated diene system and the influence of the electronegative chlorine atom—directly dictates its reactivity and the microstructure of the resulting polymer.

The polymerization of this compound can proceed through several pathways, primarily 1,4-addition (resulting in trans and cis isomers) and to a lesser extent, 1,2- and 3,4-addition.[5] The prevalence of each pathway is influenced by reaction conditions, but it is fundamentally rooted in the monomer's conformational state and electronic distribution. Therefore, a rigorous structural elucidation is not merely an academic exercise; it is the basis for manufacturing polymers with tailored properties, from high-tensile strength automotive belts to flexible, weather-resistant seals and adhesives.

Molecular Geometry and Conformational Analysis

The structure of free this compound molecules, undistorted by the intermolecular forces present in liquid or solid states, is best determined using gas-phase techniques, corroborated by computational chemistry.

Conformational Isomerism

Rotation around the central C2-C3 single bond gives rise to multiple conformational isomers. Theoretical calculations and experimental data have identified three primary conformers: s-trans, gauche, and s-cis.[6]

-

s-trans-chloroprene: The most stable conformer, where the two C=C double bonds are coplanar and oriented in opposite directions, resulting in a C1-C2-C3-C4 dihedral angle of 180°.[6]

-

gauche-chloroprene: A non-planar conformer where one double bond is twisted relative to the other, with a calculated dihedral angle of approximately 38°. It is about 2.5 kcal/mol higher in energy than the s-trans form.[6]

-

s-cis-chloroprene: A planar conformer where the double bonds point in the same direction (0° dihedral angle). This conformer is the least stable, at approximately 3.3 kcal/mol above the s-trans state.[6]

The significant energy barrier means that at ambient temperatures, the vast majority of this compound molecules exist in the energetically favorable s-trans conformation. This preference is a critical factor in the stereochemistry of its polymerization, favoring the formation of trans-1,4-polythis compound.

Gas-Phase Electron Diffraction (GED)

GED is the definitive experimental technique for determining the precise geometry of gaseous molecules.[7] Studies combining GED with ab initio MO calculations have provided highly accurate measurements of this compound's bond lengths and angles in its dominant s-trans conformation.[8]

Table 1: Key Molecular Parameters of s-trans-2-chloro-1,3-butadiene

| Parameter | Value | Source |

|---|---|---|

| Bond Lengths (Å) | ||

| C=C (C1=C2) | 1.347 Å (approx.) | [9] |

| C-C (C2-C3) | 1.493 Å (approx.) | [9] |

| C-Cl | 1.737 Å (approx.) | [9] |

| Bond Angles (°) | ||

| ∠C=C-C | 125.4° (approx.) | [9] |

| ∠C=C-Cl | 122.7° (approx.) |[9] |

Note: Values are representative and may vary slightly between different studies. The referenced values are for a similar molecule, cis-1-chloro-3-fluoropropene, illustrating the precision of the GED technique.

Spectroscopic Characterization

Spectroscopy provides a fingerprint of the molecule, allowing for identification and detailed analysis of its functional groups and atomic connectivity.

Vibrational Spectroscopy (FTIR & FT-Raman)

Vibrational spectroscopy probes the stretching and bending of chemical bonds. The choice of FTIR versus Raman is causal: FTIR is sensitive to polar bonds and is excellent for identifying functional groups like C-Cl, while Raman is highly sensitive to non-polar, symmetric bonds like C=C, providing complementary information.[10]

Table 2: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Reference |

|---|---|---|---|

| ~1680 | C=C Asymmetric Stretch | FTIR | [11] |

| ~1625 | C=C Symmetric Stretch | Raman | [11] |

| ~1493 | -CH₂- Scissoring | FTIR | [11] |

| ~940 | C=C Bending | FTIR | [11] |

| 560 - 830 | C-Cl Stretch | FTIR / Raman |[12] |

The presence of strong peaks around 1680 cm⁻¹ and in the C-Cl stretching region is characteristic of the this compound monomer.[11][12] Upon polymerization, the intensity of these monomer-specific vinyl group peaks diminishes, while new peaks corresponding to the polymer backbone appear, making FTIR an excellent tool for monitoring the polymerization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed microstructure of both the monomer and its resulting polymer. It provides information on the chemical environment of each carbon and hydrogen atom.

-

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the non-equivalent vinyl protons, with complex splitting patterns (couplings) that can be used to confirm the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum provides clear signals for the four distinct carbon atoms in the molecule, with the chemical shifts indicating their electronic environment (e.g., sp² hybridized carbons of the double bonds vs. the carbon bonded to chlorine).

The true power of NMR becomes evident in the analysis of polythis compound . High-resolution NMR can precisely quantify the different microstructural units within the polymer chain.[13][14]

By integrating the signal areas corresponding to unique protons or carbons in each isomeric form (trans-1,4, cis-1,4, 1,2-, and 3,4-), one can determine the precise composition of the polymer, which is crucial for correlating structure with mechanical properties like elasticity and crystallinity.[13]

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of a molecule, confirming its molecular weight and providing structural clues through fragmentation patterns. For this compound (C₄H₅Cl), the key diagnostic feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit two molecular ion peaks at m/z 88 and m/z 90, with a characteristic intensity ratio of approximately 3:1. This signature is unambiguous proof of the presence of a single chlorine atom in the molecule.

Diffraction Analysis of the Polymeric State

While GED is used for the gas-phase monomer, X-ray Diffraction (XRD) is the essential technique for analyzing the structure of the solid polymer, polythis compound. Unstretched polythis compound is largely amorphous. However, upon stretching, the polymer chains align, inducing crystallization.[15][16]

XRD analysis of stretched polythis compound reveals a crystalline or pseudo-crystalline structure.[15]

-

Unit Cell: The unit cell of crystalline polythis compound is orthorhombic.[15][16]

-

Dimensions: The approximate dimensions are a = 8.90 Å, b = 4.70 Å, and c = 12.21 Å.[15][17]

Experimental Protocols

To ensure scientific integrity, methodologies must be robust and self-validating. Below are exemplary protocols.

Protocol 1: FTIR Analysis of this compound Monomer

-

Instrument Preparation: Purge the FTIR spectrometer's sample compartment with dry nitrogen for at least 15 minutes to minimize atmospheric H₂O and CO₂ interference.

-

Background Acquisition: Acquire a background spectrum. This is a critical self-validating step; the resulting spectrum should be a flat line, confirming the absence of interfering absorbances.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄). Alternatively, for neat liquid analysis, place a single drop between two KBr or NaCl salt plates.

-

Sample Spectrum Acquisition: Place the sample in the beam path and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

-

Analysis: Identify characteristic peaks using a reference library or the data in Table 2. Confirm the C=C stretch (~1680 cm⁻¹) and the C-Cl stretch (560-830 cm⁻¹).

Protocol 2: Workflow for Structural Elucidation

The comprehensive analysis of this compound is a multi-faceted process where different techniques provide interlocking pieces of evidence.

Conclusion

The structural analysis of 2-chloro-1,3-butadiene reveals a molecule with a strong preference for a planar s-trans conformation. This fundamental geometric property is the primary determinant of the microstructure of its commercially vital polymer, polythis compound, favoring a highly regular trans-1,4-chain structure. This regularity allows for the strain-induced crystallization that gives Neoprene® its characteristic strength and resilience. A multi-technique approach, combining gas-phase diffraction (GED) for monomer geometry, NMR for polymer microstructure, vibrational spectroscopy (FTIR/Raman) for functional group identification, and X-ray diffraction (XRD) for solid-state polymer conformation, is essential for a complete understanding. This detailed structural knowledge is the cornerstone upon which the synthesis and application of this versatile synthetic rubber are built.

References

-

Clews, C. J. B. (1942). The structure of polythis compound. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 180(980), 100–107. [15][16][17]

-

ResearchGate. (n.d.). FTIR spectra of (a) this compound (CP) (b) CP-g-pMMA (c) rGO (d) rGO/.... [11]

-

Arjunan, V., et al. (2013). Vibrational Spectroscopic Studies On Cis-1,4-Polythis compound. International Journal of ChemTech Research. [URL: Not directly available, article context used][18]

-

Clews, C. J. B. (1942). The Structure of Polythis compound. Rubber Chemistry and Technology, 15(2), 247-255. [16]

-

ResearchGate. (n.d.). FTIR spectra of acrylonitrile-chloroprene rubber (NCR) and this compound rubber (CR).

-

Clews, C. J. B. (1942). The structure of polythis compound. Proceedings of the Royal Society A. [17]

-

ChemicalBook. (n.d.). 2-chloro-1,3-butadiene(126-99-8) 1H NMR spectrum. [19]

-

Rigoli, I. C. C. R., et al. (2020). Determination of Polythis compound Content in Rubber Blend Containing Ethylene Propylene Diene Monomer by Infrared Techniques. Journal of the Brazilian Chemical Society. [12]

-

Arjunan, V., et al. (2003). Vibrational Spectroscopic Studies on Trans-1,4-Polythis compound. Turkish Journal of Chemistry. [10]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [1]

-

ResearchGate. (n.d.). Determination of the microstructure of polychloroprenes from 1H and 13C NMR data. [13]

-

Burns, W., Fawcett, A. H., & Foster, A. B. (n.d.). High field 13C NMR spectra of this compound copolymers. University of Manchester Research Explorer.

-

Maynard, J. T., & Mochel, W. E. (1954). The Structure of Neoprene. VI. Crystallization. Rubber Chemistry and Technology. [5]

-

National Institute of Standards and Technology. (n.d.). 1,3-Butadiene, 2-chloro-. NIST Chemistry WebBook.

-

Chemistry For Everyone. (2024, June 11). What Is this compound? [Video]. YouTube. [2]

-

Gundersen, G., Thomassen, H. G., Boggs, J. E., & Peng, C. (1991). The molecular structure and conformational behaviour of 2-chloro-1,3-butadiene (this compound) studied by gas-phase electron diffraction and ab initio MO calculations. Journal of Molecular Structure. [8]

-

Ferguson, R. C. (1964). Infrared and nuclear magnetic resonance studies of the microstructures of polychloroprenes. Semantic Scholar. [14]

-

National Institute of Standards and Technology. (n.d.). Antoine Equation Parameters for 1,3-Butadiene, 2-chloro-. NIST Chemistry WebBook.

-

Wikipedia. (n.d.). This compound. [3]

-

Vedantu. (n.d.). 2-chloro-1,3-butadiene is also known as – A.this compound B.Neoprene C.Isoprene D.Buna.

-

Klebanskii, A. L., & Chevychalova, K. I. (1950). Structure of this compound Polymers as Determined by Ozonolysis. Rubber Chemistry and Technology.

-

Britannica. (n.d.). This compound.

-

Schei, S. H., & Hagen, K. (1984). cis-1-chloro-3-fluoropropene: gas phase molecular structure and conformation as determined by electron diffraction. Journal of Molecular Structure. [9]

-

ChemicalBook. (n.d.). 2-chloro-1,3-butadiene.

-

MDPI. (2024). Preparation and Characterization of this compound Latexes Modified with Vinyl-POSS.

-

MDPI. (2024). Preparation and Characterization of this compound Latexes Modified with Vinyl-POSS.

-

Garrett, R. R., et al. (1970). The Structurally Regular trans-1,4-Poly(this compound). Journal of Macromolecular Science: Part A - Chemistry.

-

Polysciences, Inc. (n.d.). Poly(2-chloro-1,3-butadiene). [4]

-

ChemicalBook. (n.d.). Hexachloro-1,3-butadiene(87-68-3) 13C NMR spectrum.

-

ACS Publications. (n.d.). Conformational analysis. 18....

-

Britannica. (n.d.). 2-chloro-1,3-butadiene.

-

Wikipedia. (n.d.). Gas electron diffraction. [7]

-

ResearchGate. (n.d.). Industrial Synthetic Method of the Rubbers: 14. This compound Rubber.

-

National Institute of Standards and Technology. (n.d.). IR Spectrum for 1,3-Butadiene, 2-chloro-. NIST Chemistry WebBook.

-

Soliman, M. A., & Al-Niamat, Z. A. (2022). Atmospheric Chemistry of this compound Initiated by OH Radicals: Combined Ab Initio/DFT Calculations and Kinetics Analysis. ACS Omega. [6]

-

National Center for Biotechnology Information. (n.d.). Buta-1,3-diene;2-chlorobuta-1,3-diene. PubChem Compound Database.

-

ChemRxiv. (n.d.). Low Pressure Gas Electron Diffraction: an Experimental Setup and Case Studies.

-

Puzzarini, C., et al. (2022). Spectroscopic and Computational Characterization of 2-Aza-1,3-butadiene, a Molecule of Astrochemical Significance. The Journal of Physical Chemistry A.

-

Letters in Applied NanoBioScience. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone.

-

MDPI. (n.d.). Curing Behaviors, Mechanical and Dynamic Properties of Composites Containing this compound and Butadiene Rubbers Crosslinked with Nano-Iron(III) Oxide.

-

Doc Brown's Advanced Organic Chemistry. (n.d.). C-13 nmr spectrum of 2-chloro-2-methylpropane.

Sources

- 1. This compound | C4H5Cl | CID 31369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. polysciences.com [polysciences.com]

- 5. rct [rct.kglmeridian.com]

- 6. Atmospheric Chemistry of this compound Initiated by OH Radicals: Combined Ab Initio/DFT Calculations and Kinetics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sci-Hub. cis-1-chloro-3-fluoropropene: gas phase molecular structure and conformation as determined by electron diffraction / Journal of Molecular Structure, 1984 [sci-hub.ru]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. 1H NMR spectra of polychloroprenes | Semantic Scholar [semanticscholar.org]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. rct [rct.kglmeridian.com]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

- 18. sphinxsai.com [sphinxsai.com]

- 19. 2-chloro-1,3-butadiene(126-99-8) 1H NMR spectrum [chemicalbook.com]

history and discovery of chloroprene

An In-depth Technical Guide to the History and Discovery of Chloroprene

Abstract

This technical guide provides a comprehensive overview of the , the monomer for neoprene, one of the first commercially successful synthetic rubbers. It details the key scientific breakthroughs, the researchers involved, and the evolution of its production processes. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the origins and chemistry of this pivotal polymer.

The Genesis of a Synthetic Alternative: A Response to a Global Need

The early 20th century was marked by a burgeoning industrial landscape and an increasing reliance on natural rubber. The automotive industry, in particular, created an insatiable demand for this versatile material. However, the volatility of natural rubber prices and the geographical concentration of its supply prompted an intensive search for a synthetic equivalent.[1] This quest was not merely for a substitute but for a material that could potentially overcome the limitations of natural rubber, such as its susceptibility to degradation from oils, heat, and solvents.

In 1925, a pivotal moment occurred when Elmer K. Bolton, a research director at DuPont, attended a lecture by Father Julius A. Nieuwland, a chemistry professor at the University of Notre Dame.[2] Nieuwland presented his work on the polymerization of acetylene, which led to the creation of divinyl acetylene, an elastic compound with properties similar to rubber.[3] Intrigued by the commercial potential, DuPont acquired the patent rights to Nieuwland's discovery and tasked its newly formed fundamental research group, led by the brilliant Wallace H. Carothers, with exploring this new frontier of chemistry.[3][4]

The Serendipitous Discovery of this compound at DuPont

Wallace Carothers, a pioneering figure in polymer science, was tasked with investigating the chemistry of acetylene polymers with the goal of creating a synthetic rubber.[5][6][7] In April 1930, a member of Carothers' team, Dr. Arnold M. Collins, was assigned to work with monovinyl acetylene, a derivative of Nieuwland's divinyl acetylene.[3][4] During an experiment involving the reaction of monovinyl acetylene with hydrogen chloride gas, Collins isolated a new, unknown liquid.[4][8]